4-(4-Hexylbenzoyl)benzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hexylbenzoyl)benzoyl chloride is an organic compound with the molecular formula C20H23ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a hexyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylbenzoyl)benzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and hexylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hexylbenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Substituted benzoyl derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
4-(4-Hexylbenzoyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-Hexylbenzoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of acylated derivatives. This reactivity is utilized in various chemical syntheses and biological studies.
Comparison with Similar Compounds
Similar Compounds
Benzoyl Chloride: A simpler derivative without the hexyl substitution.
4-Heptylbenzoyl Chloride: Similar structure with a heptyl group instead of a hexyl group.
4-Octylbenzoyl Chloride: Similar structure with an octyl group.
Uniqueness
4-(4-Hexylbenzoyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hexyl group provides hydrophobic characteristics, making it useful in the synthesis of compounds with specific solubility and reactivity profiles.
Properties
CAS No. |
108418-21-9 |
---|---|
Molecular Formula |
C20H21ClO2 |
Molecular Weight |
328.8 g/mol |
IUPAC Name |
4-(4-hexylbenzoyl)benzoyl chloride |
InChI |
InChI=1S/C20H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(22)17-11-13-18(14-12-17)20(21)23/h7-14H,2-6H2,1H3 |
InChI Key |
OTSKYQKCAKERMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.